N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a structurally complex small molecule featuring a thiophene-sulfonamide core substituted with a 1,2,4-oxadiazole ring and aryl groups. The compound’s key structural elements include:
- Thiophene-sulfonamide backbone: The sulfonamide group (-SO₂NH-) attached to the thiophene ring enhances hydrogen-bonding capacity and acidity, which may influence bioavailability and target binding .
- 1,2,4-Oxadiazole moiety: This heterocyclic ring is electron-deficient and often improves metabolic stability and binding affinity in medicinal chemistry applications .
- Substituents: 3-Chlorophenyl group: Positioned on the sulfonamide nitrogen, the meta-chloro substituent introduces steric bulk and electron-withdrawing effects. 4-Fluorophenyl group: Attached to the oxadiazole ring, the para-fluoro substituent balances lipophilicity and electronic properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O3S2/c1-24(15-4-2-3-13(20)11-15)29(25,26)16-9-10-28-17(16)19-22-18(23-27-19)12-5-7-14(21)8-6-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXRPKNGFJDHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activity of this compound primarily includes:
- Antimicrobial Activity : Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of electronegative substituents, such as chlorine and fluorine, enhances their efficacy against various pathogens.
- Antifungal Activity : Similar compounds have demonstrated antifungal effects against strains like Candida albicans and Candida parapsilosis. The mechanism often involves inhibition of ergosterol synthesis, a critical component in fungal cell membranes.
The activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways crucial for pathogen survival.
- Disruption of Membrane Integrity : By targeting ergosterol synthesis in fungi, it compromises the integrity of fungal cell membranes.
Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Escherichia coli | 16 µg/mL |
These findings suggest that modifications in the chemical structure can significantly influence biological activity.
Antifungal Activity
Research focusing on the antifungal properties of related compounds revealed that certain derivatives showed remarkable inhibition rates against Candida species. For example:
| Compound | Inhibition Rate (%) | Time (h) |
|---|---|---|
| 2d | 86.055 | 24 |
| 2e | 88.638 | 24 |
This illustrates the potential of these compounds in treating fungal infections by targeting ergosterol biosynthesis.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (ADME) is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics. However, cytotoxicity assessments are essential to ensure safety:
| Compound | IC50 (μM) against NIH/3T3 Cells |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
These values indicate a relatively low cytotoxic effect compared to standard drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound differ in substituent positions, aryl groups, and core scaffolds. These variations significantly impact physicochemical properties and inferred bioactivity.
Substituent Position and Electronic Effects
- Compound A: 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide Key difference: The sulfonamide nitrogen bears a 4-methoxyphenyl group instead of 3-chlorophenyl. Chlorine’s electron-withdrawing effect in the target compound may improve stability in acidic environments.
Compound B : N-(4-chlorophenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
- Key differences :
- 4-Chlorophenyl (para vs.
- 4-Ethoxyphenyl on oxadiazole: Ethoxy’s larger size increases lipophilicity compared to fluorine, possibly enhancing membrane permeability but reducing solubility.
Core Scaffold Modifications
- Compound C : (2R)-N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide
- Key difference : Replaces the thiophene-sulfonamide with a piperidine-carboxamide scaffold.
- Impact : The carboxamide group lacks the sulfonamide’s strong acidity (pKa ~10 vs. ~1–2 for sulfonamides), altering ionization state at physiological pH. The piperidine ring introduces conformational flexibility, which may affect target selectivity.
Pharmacophore Variations
- Compound D : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Key differences :
- Piperidine-carboxamide core : Similar to Compound C, this reduces hydrogen-bonding capacity compared to sulfonamides.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Table 2: Inferred Bioactivity Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
